3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline
Description
3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline (CAS: [1375069-05-8]) is a brominated aniline derivative featuring a piperidine-1-carbonyl substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₄BrN₂O, with a molar mass of 297.16 g/mol. The compound’s structure combines a planar aniline moiety with a piperidine ring (a six-membered saturated heterocycle) linked via a carbonyl group. This configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry as a building block for drug candidates or catalysts .
The bromine atom at the 3-position enhances electrophilic substitution reactivity, while the piperidinyl carbonyl group introduces hydrogen-bonding capabilities and modulates solubility in polar solvents. Its synthesis typically involves coupling reactions between brominated aniline precursors and piperidine derivatives, followed by purification via chromatography or crystallization .
Properties
IUPAC Name |
(3-amino-5-bromophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQOAQMJMDPWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230865 | |
| Record name | Methanone, (3-amino-5-bromophenyl)-1-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-05-8 | |
| Record name | Methanone, (3-amino-5-bromophenyl)-1-piperidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-amino-5-bromophenyl)-1-piperidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline typically involves the following steps:
Amidation: The formation of an amide bond between the brominated aniline and piperidine.
A common synthetic route involves the bromination of 3-aminoaniline followed by the reaction with piperidine-1-carbonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Heterocyclic Moieties
3-Bromo-5-(pyrrolidine-1-carbonyl)aniline (CAS: 1375069-16-1)
- Structure : Replaces piperidine with pyrrolidine (five-membered ring).
- Molecular Formula : C₁₁H₁₃BrN₂O (Molar mass: 269.14 g/mol).
- Electronic Effects: Pyrrolidine’s higher ring strain reduces basicity compared to piperidine, altering solubility in acidic media.
- Applications : Likely used in medicinal chemistry for its compact structure, favoring membrane permeability in drug design .
5-Bromo-2-(3,5-dimethylpiperidin-1-yl)aniline (CAS: Not specified)
- Structure : Features a dimethyl-substituted piperidine at the 2-position of the aniline ring.
- Molecular Formula : C₁₃H₁₉BrN₂.
- Key Differences: Substituent Position: Bromine at the 5-position and dimethylpiperidine at the 2-position create distinct electronic delocalization patterns.
- Applications : Suitable for asymmetric synthesis due to chirality introduced by dimethyl groups .
Functional Group Modifications
3-Bromo-5-(trifluoromethyl)aniline (CAS: Not specified)
- Structure : Replaces the piperidinyl carbonyl group with a trifluoromethyl (-CF₃) substituent.
- Molecular Formula : C₇H₅BrF₃N.
- Key Differences :
- Electron-Withdrawing Effects : The -CF₃ group strongly deactivates the aromatic ring, reducing reactivity in nucleophilic substitutions.
- Hydrophobicity : Enhanced lipophilicity compared to the parent compound, favoring applications in agrochemicals or materials science.
- Analytical Note: Impurities in this compound were characterized via UHPLC and LC-SPE/NMR, highlighting challenges in purification due to its stability .
4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline (CAS: Not specified)
- Structure : Bromine at the 4-position and stereochemically defined dimethylpiperidine.
- Molecular Formula : C₁₄H₁₉BrN₂O.
- Key Differences :
- Stereochemistry : The (3R,5S) configuration introduces chirality, critical for enantioselective catalysis or receptor-targeted drug design.
- Positional Isomerism : Altered bromine placement affects resonance stabilization and dipole interactions.
- Applications: Potential use in chiral ligand synthesis for asymmetric catalysis .
Positional Isomers and Substituent Effects
3-Bromo-4-propoxyaniline (CAS: 156783-06-1)
- Structure : Propoxy group at the 4-position instead of the piperidinyl carbonyl.
- Molecular Formula: C₉H₁₂BrNO.
- Key Differences :
- Electron-Donating Effects : The alkoxy group increases electron density on the ring, enhancing electrophilic substitution at the bromine site.
- Solubility : Higher hydrophobicity compared to carbonyl-containing analogs.
- Applications : Intermediate in dye synthesis or polymer chemistry .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent(s) | Notable Properties |
|---|---|---|---|---|---|
| 3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline | [1375069-05-8] | C₁₂H₁₄BrN₂O | 297.16 | Piperidinyl carbonyl, Br (3) | High solubility in DMSO; chiral potential |
| 3-Bromo-5-(pyrrolidine-1-carbonyl)aniline | 1375069-16-1 | C₁₁H₁₃BrN₂O | 269.14 | Pyrrolidinyl carbonyl, Br (3) | Compact structure; lower basicity |
| 3-Bromo-5-(trifluoromethyl)aniline | Not specified | C₇H₅BrF₃N | 248.02 | -CF₃, Br (3) | Lipophilic; electron-deficient ring |
| 5-Bromo-2-(3,5-dimethylpiperidin-1-yl)aniline | Not specified | C₁₃H₁₉BrN₂ | 283.21 | Dimethylpiperidine, Br (5) | Steric hindrance; chiral centers |
| 4-Bromo-2-[(3R,5S)-dimethylpiperidinyl]aniline | Not specified | C₁₄H₁₉BrN₂O | 311.22 | Stereochemical dimethylpiperidine | Enantioselective applications |
Biological Activity
3-Bromo-5-[(piperidin-1-yl)carbonyl]aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed findings from various studies.
Chemical Structure and Properties
This compound belongs to the class of organic compounds known as benzoylpiperidines. Its unique structure consists of a bromine atom, a piperidine ring, and an aniline moiety, which contribute to its distinct chemical and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various derivatives demonstrated that compounds containing piperidine rings often show enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli were found to be promising.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate antibacterial activity |
| Standard (Cefixime) | 16 | Strong antibacterial activity |
| Standard (Levofloxacin) | 8 | Strong antibacterial activity |
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. It has shown efficacy against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways.
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Inhibition of cell proliferation through cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit or activate enzymes or receptors involved in critical cellular processes:
- Cell Cycle Regulation : The compound appears to repress CDKN1A, disrupting normal cell cycle regulation.
- Inflammatory Response : It may suppress NF-kappa-B activation, leading to reduced inflammatory responses.
- Lipid Metabolism : Interactions with hepatocellular proteins suggest a role in lipid accumulation and metabolism.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the piperidine ring or the aniline moiety can significantly influence the biological activity of the compound. For example, variations in substituents on the aniline ring have been linked to enhanced antimicrobial potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
